2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a chemical compound that belongs to the class of sulfonamide derivatives This compound is characterized by its molecular structure, which includes a chloro group, a dimethylpyrimidinyl group, and a sulfamoylphenyl group
Mechanism of Action
Target of Action
The primary target of 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide is carbonic anhydrases (CA) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its targets, the carbonic anhydrases, by binding to them . The binding affinities to six recombinant human CA isoforms I, II, VI, VII, XII, and XIII were determined by the thermal shift assay (TSA) .
Result of Action
It is known that the compound has potential bioactivity . Some related compounds have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of sulfur, nitrogen, and oxygen heteroatoms, electron-rich aromatic rings, the presence of multiple bonds, and the compound being environmentally affable can contribute to its corrosion inhibition properties . .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines . The substituents have a significant impact on the course and efficiency of the reaction .
Cellular Effects
Preliminary studies suggest that the compound may have antiproliferative activity against cancer cell lines
Molecular Mechanism
It is suggested that the compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the efficacy of inhibition improved with a rise in concentration of the compound and declined with a rise in temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps. One common method is the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave-assisted conditions. This method allows for the formation of 2-anilinopyrimidines, which can then be further modified to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely include the use of catalysts and controlled reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.
Substitution: : Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine
In the medical field, this compound has potential applications in drug development. Its structural features may make it suitable for targeting specific biological pathways or receptors.
Industry
In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its properties may be exploited to enhance the performance of various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine
2-Amino-4-chloro-6-methylpyrimidine
4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Uniqueness
2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity set it apart from simpler analogs.
Properties
IUPAC Name |
2-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S/c1-9-7-10(2)17-14(16-9)19-23(21,22)12-5-3-11(4-6-12)18-13(20)8-15/h3-7H,8H2,1-2H3,(H,18,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELBEZWMFXZILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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